molecular formula C5H5N3O2 B13098119 N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide

N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide

Cat. No.: B13098119
M. Wt: 139.11 g/mol
InChI Key: NNYAAVRMFRXXHA-UHFFFAOYSA-N
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Description

N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide is a chemical compound that belongs to the class of pyrimidinones It is characterized by the presence of a formamide group attached to a pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide typically involves the reaction of 6-amino-2-methoxypyrimidin-4(3H)-one with formic acetic anhydride. This reaction proceeds under controlled conditions to yield the desired compound with a high degree of selectivity . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The formamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-(6-Oxo-1,6-dihydropyrimidin-4-yl)carboxylic acid, while reduction may produce N-(6-Hydroxy-1,6-dihydropyrimidin-4-yl)formamide.

Mechanism of Action

The mechanism of action of N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which is essential for the growth of certain parasites . By binding to the active site of the enzyme, the compound disrupts its normal function, leading to the inhibition of parasite growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide is unique due to its specific structural features and the presence of the formamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique profile of reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

N-(6-oxo-1H-pyrimidin-4-yl)formamide

InChI

InChI=1S/C5H5N3O2/c9-3-8-4-1-5(10)7-2-6-4/h1-3H,(H2,6,7,8,9,10)

InChI Key

NNYAAVRMFRXXHA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CNC1=O)NC=O

Origin of Product

United States

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